molecular formula C11H14ClNO3 B1451293 2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride CAS No. 1185295-61-7

2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride

Cat. No. B1451293
M. Wt: 243.68 g/mol
InChI Key: KMDHTTVCGHYVQX-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzoxazepine ring, an acetic acid moiety, and a chloride ion. The exact structure would depend on the specific positions of these groups on the benzoxazepine ring .


Chemical Reactions Analysis

Benzoxazepine derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the carbonyl group . The specific reactions that this compound can undergo would depend on the exact structure and the reaction conditions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. As a salt, it is likely to be soluble in water . The presence of the benzoxazepine ring could give it some degree of stability and rigidity .

Scientific Research Applications

Pharmacological Properties and Applications

  • Synthetic and Pharmacological Exploration : Benzodiazepine derivatives, including those structurally related to benzoxazepines, have been synthesized and studied for their anxiolytic, anticonvulsant, analgesic, and other pharmacological effects. These compounds are known for their ability to bind to benzodiazepine receptors, showing potential as therapeutic agents for treating anxiety, panic states, and obesity (K. S. Andronati et al., 2002).

Synthetic Chemistry Applications

  • Synthesis of Derivatives : Research has been conducted on the synthesis of 3 -(trihalomethyl)-3 -phenyl -3,4 -dihydro -2H-1,4 -benz oxazines/thiazines and chlorinated 3 -phenyl -2,3 -dihydro -1,5 -benzoxazepines/thiazepines, demonstrating the versatility of benzoxazepines in synthetic organic chemistry (E. Shinkevich et al., 2007).

  • Polymer-Assisted Synthesis : The polymer-assisted solution phase (PASP) synthesis approach for creating 4,5-dihydro-1,4-benzoxazepin-3(2H)-ones showcases the compound's relevance in facilitating the generation of larger sets of screening compounds. This method leverages polymer-bound reagents and scavengers, simplifying workup and avoiding the need for protecting groups (I. Carreras et al., 2005).

  • Hydrogen-Bonded Assembly : A study on benzazepine derivatives revealed their ability to form hydrogen-bonded assemblies across different dimensions. This research highlights the structural diversity and potential for creating complex molecular architectures using benzoxazepine derivatives (Sergio A. Guerrero et al., 2014).

Antiproliferative and Biological Activity

  • Antiproliferative Activity : Synthesis efforts targeting benzoxazepine derivatives have identified compounds with promising in vitro antiproliferative activity against various human cancer cell lines. This suggests potential therapeutic applications for benzoxazepine derivatives in cancer treatment (H. Liszkiewicz).

Safety And Hazards

Without specific safety data, it’s difficult to provide accurate information on the safety and hazards of this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Benzoxazepine derivatives are an active area of research due to their wide range of biological activities . Future research could explore the potential biological activities of this specific compound and develop more efficient synthesis methods.

properties

IUPAC Name

2-(3,5-dihydro-2H-1,4-benzoxazepin-4-yl)acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3.ClH/c13-11(14)8-12-5-6-15-10-4-2-1-3-9(10)7-12;/h1-4H,5-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDHTTVCGHYVQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2CN1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetic acid hydrochloride

CAS RN

1185295-61-7
Record name 1,4-Benzoxazepine-4(5H)-acetic acid, 2,3-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185295-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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